
3-Hydroxy-4-ethyloxycarbonyl-1-phenylmethyl pyrrolidine
Vue d'ensemble
Description
3-Hydroxy-4-ethyloxycarbonyl-1-phenylmethyl pyrrolidine is a chemical compound that belongs to the pyrrolidine family. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural versatility . This compound is characterized by the presence of a hydroxy group, an ethyloxycarbonyl group, and a phenylmethyl group attached to the pyrrolidine ring.
Méthodes De Préparation
The synthesis of 3-Hydroxy-4-ethyloxycarbonyl-1-phenylmethyl pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of a suitable pyrrolidine precursor with ethyl chloroformate and a phenylmethyl halide under basic conditions. The reaction typically proceeds through nucleophilic substitution, followed by hydrolysis to introduce the hydroxy group . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
3-Hydroxy-4-ethyloxycarbonyl-1-phenylmethyl pyrrolidine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyloxycarbonyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Hydrolysis: The ethyloxycarbonyl group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Applications De Recherche Scientifique
3-Hydroxy-4-ethyloxycarbonyl-1-phenylmethyl pyrrolidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of novel biologically active compounds, particularly in the design of drugs targeting central nervous system disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in studies investigating the structure-activity relationship of pyrrolidine derivatives and their biological effects.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-4-ethyloxycarbonyl-1-phenylmethyl pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The hydroxy group and the ethyloxycarbonyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The phenylmethyl group contributes to the compound’s lipophilicity, enhancing its ability to cross cell membranes and reach intracellular targets .
Comparaison Avec Des Composés Similaires
3-Hydroxy-4-ethyloxycarbonyl-1-phenylmethyl pyrrolidine can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-one: Lacks the hydroxy and ethyloxycarbonyl groups, resulting in different biological activity and chemical reactivity.
Pyrrolidine-2,5-dione: Contains two carbonyl groups, which significantly alter its chemical properties and biological effects.
Prolinol: A hydroxylated pyrrolidine derivative with different stereochemistry and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other pyrrolidine derivatives.
Propriétés
IUPAC Name |
ethyl 1-benzyl-4-hydroxypyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-2-18-14(17)12-9-15(10-13(12)16)8-11-6-4-3-5-7-11/h3-7,12-13,16H,2,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRMKUKCNUYSIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



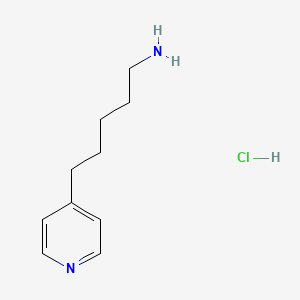


![4-[[[4-(2,6-Dichlorobenzoylamino)-1H-pyrazol-3-yl]carbonyl]amino]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3331549.png)

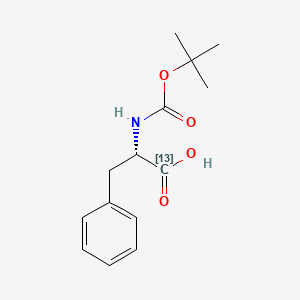

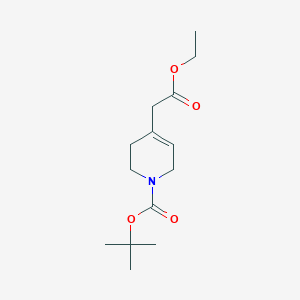
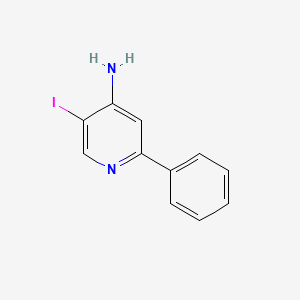
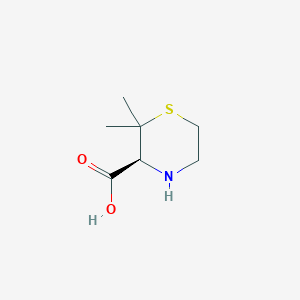


![3-Azabicyclo[3.1.0]hexan-6-ylmethanol hydrochloride](/img/structure/B3331635.png)
